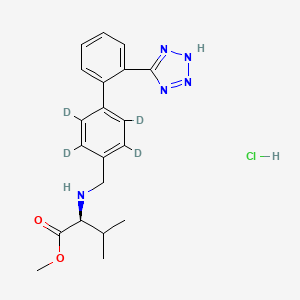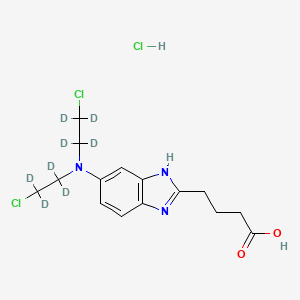
Desmethyl Bendamustine-d8 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethyl Bendamustine-d8 (hydrochloride) is a deuterium-labeled derivative of Desmethyl Bendamustine hydrochloride. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for more precise tracking and quantification of the compound during various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethyl Bendamustine-d8 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Desmethyl Bendamustine hydrochloride. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .
Industrial Production Methods
The industrial production of Desmethyl Bendamustine-d8 (hydrochloride) involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using advanced analytical techniques to confirm its structure and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Bendamustine-d8 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Desmethyl Bendamustine-d8 (hydrochloride). These products are often used in further research to study the compound’s behavior and interactions .
Scientific Research Applications
Desmethyl Bendamustine-d8 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the compound’s distribution and transformation in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of Desmethyl Bendamustine-d8 (hydrochloride) involves its role as an alkylating agent. The compound forms electrophilic alkyl groups that covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases. This results in cell death, making it effective against both active and quiescent cells . The deuterium labeling allows for precise tracking of the compound’s interactions and transformations within biological systems .
Comparison with Similar Compounds
Similar Compounds
Desmethyl Bendamustine hydrochloride: The non-deuterated version of the compound.
γ-hydroxybendamustine: Another metabolite of Bendamustine.
N-desmethyl-bendamustine: A related compound with similar properties.
Uniqueness
Desmethyl Bendamustine-d8 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in research studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where precise quantification is essential .
Properties
Molecular Formula |
C15H20Cl3N3O2 |
|---|---|
Molecular Weight |
388.7 g/mol |
IUPAC Name |
4-[6-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H/i6D2,7D2,8D2,9D2; |
InChI Key |
MIQLSSMJKCGLSP-OEVGSOSGSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N=C(N2)CCCC(=O)O)C([2H])([2H])C([2H])([2H])Cl.Cl |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


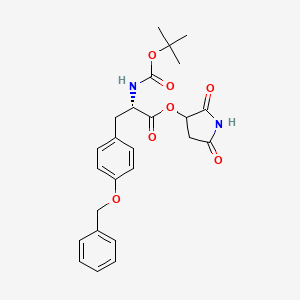
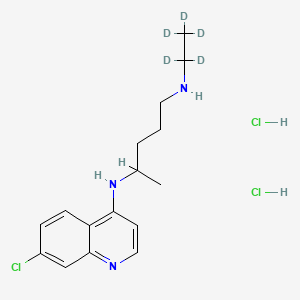

![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
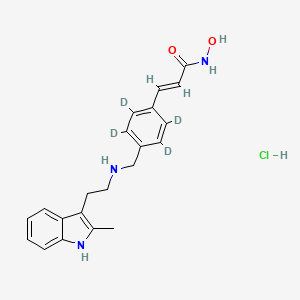

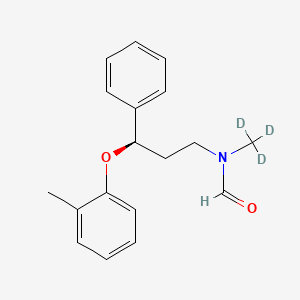
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)

![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
